(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid is a complex organic compound notable for its potential applications in medicinal chemistry, particularly as a therapeutic agent. This compound belongs to the class of amino acids and derivatives, which are essential in various biological processes and pharmaceutical applications. Its structure incorporates a fluorenylmethoxycarbonyl group, contributing to its stability and bioactivity.
This compound can be classified as an amino acid derivative with specific structural features that enhance its pharmacological properties. It is synthesized through various chemical reactions that involve the modification of basic amino acid structures. The compound's CAS number is 1562442-35-6, and it has been referenced in several scientific literature and patents regarding its synthesis and applications in drug development .
The synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid typically involves several steps:
Technical details regarding these methods can be found in patent literature, which provides precise reaction conditions and yields .
The molecular formula of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid is C25H29NO6. The structural features include:
The molecular weight is approximately 443.49 g/mol, and it exhibits specific stereochemistry due to the presence of chiral centers .
The compound undergoes various chemical reactions typical for amino acids, including:
Technical details regarding these reactions include specific conditions such as temperature, solvent choice, and catalysts used to optimize yields .
The mechanism by which (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid exerts its effects involves interaction with biological targets such as proteins or enzymes. This compound may act as an inhibitor or modulator in biochemical pathways, particularly those involving lipid metabolism or cellular signaling related to diseases like hypercholesterolemia.
Experimental data suggest that compounds with similar structures have shown efficacy in modulating protein functions associated with cholesterol regulation .
Relevant analyses include melting point determination, solubility tests, and stability assessments under various conditions .
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid has significant potential in scientific research, particularly in:
Its unique structural characteristics make it a valuable candidate for further investigation in pharmacological studies .
The development of Fmoc-protected amino acids in the late 1970s marked a paradigm shift from tert-butoxycarbonyl (Boc)-based strategies, primarily due to the milder deprotection conditions (base-mediated piperidine treatment vs. strong acids). This innovation enabled the synthesis of complex peptides containing acid-sensitive modifications. The specific incorporation of N-alkyl amino acids—such as the N-methyl variant discussed here—emerged later to address challenges in peptide bioavailability and metabolic stability. The N-methyl group significantly reduces amide bond rotation, promoting conformational rigidity essential for receptor selectivity while enhancing membrane permeability [2] [4].
The introduction of tert-butyl esters (OtBu) for side-chain protection further complemented Fmoc chemistry by providing orthogonal deprotection capabilities. This dual-protection strategy (Fmoc/OtBu) became the cornerstone of modern SPPS. The historical trajectory reveals continuous refinement: early derivatives focused on proteinogenic amino acids, while advanced variants like the title compound cater to non-proteinogenic and N-alkylated residues critical in peptidomimetic drug design [4] [7].
The (R)-absolute stereochemistry at the α-carbon is a critical design element influencing both synthetic utility and biological interactions. Unlike its (S)-counterpart (e.g., Fmoc-L-glutamic acid γ-tert-butyl ester), which mimics natural L-amino acids, the (R)-configuration enables access to D-amino acid scaffolds within peptide chains. This isomer significantly alters peptide conformation by promoting right-handed helix turns and enhancing resistance to proteolytic degradation. Studies demonstrate that peptides incorporating D-glutamate derivatives exhibit up to 10-fold longer half-lives in vitro compared to L-configured analogs [3] [6].
Structurally, the N-methyl group adjacent to the (R)-center introduces conformational bias by restricting φ and ψ dihedral angles. This constraint facilitates the synthesis of cyclic peptides and β-turn mimetics, as evidenced in the development of PLK1 polo-box domain inhibitors. The steric bulk of both the Fmoc group and N-methyl moiety necessitates optimized coupling reagents (e.g., HATU or PyBOP) to prevent epimerization during segment condensation—a key operational consideration [2] [6].
Table 1: Comparative Analysis of (R) vs. (S) Configured Fmoc-Protected Glutamic Acid Derivatives
Property | (R)-Isomer [2] [3] | (S)-Isomer (Fmoc-L-Glu(OtBu)-OH) [4] [6] |
---|---|---|
CAS Registry Number | 1562442-35-6 | 104091-08-9 / 204251-24-1 (hydrate) |
Melting Point | Not reported | 83–90°C (anhydrous); 86–89°C (hydrate) |
Peptide Proteolysis Resistance | High | Low to moderate |
Typical Coupling Yield | 85–92% (requires activated esters) | 95–98% (standard conditions) |
Dominant Conformation | Right-handed helix propensity | Left-handed helix propensity |
The tert-butyl ester moiety (OtBu) in the title compound exemplifies strategic protection for γ-carboxylic acid functionalities in glutamic acid derivatives. Its implementation resolves two fundamental challenges in peptide synthesis: nucleophile sensitivity and side-chain reactivity. The OtBu group exhibits exceptional stability under basic Fmoc deprotection conditions (piperidine/DMF) while being readily cleaved by mild acidolysis (e.g., 95% trifluoroacetic acid). This orthogonality prevents undesired deprotection during iterative chain elongation [4] [7].
The tert-butyl group’s steric bulk (van der Waals volume ≈ 92 ų) minimizes aspartimide formation in glutamic acid-rich sequences—a prevalent side reaction with smaller protecting groups. Kinetic studies reveal that OtBu-protected glutamates reduce aspartimidation by >80% compared to benzyl esters. Furthermore, the inductive effect of the tertiary butyl group lowers the carbonyl electrophilicity, diminishing base-induced racemization during prolonged SPPS cycles. Upon completion of synthesis, the OtBu group cleanly deprotects to form tert-butyl cation intermediates, which scavenge as isobutylene gas, leaving no residual by-products to complicate purification [3] [7].
Table 2: Advantages of Tert-Butyl Ester Protection in Glutamic Acid Derivatives
Characteristic | Impact on Peptide Synthesis | Mechanistic Basis |
---|---|---|
Acid Lability | Orthogonal to base-labile Fmoc; selective removal post-SPPS | tert-Butyl cation formation stabilized by hyperconjugation |
Steric Bulk | Suppresses aspartimide formation in Asp-Glu sequences | Steric blockade of cyclic imide intermediate formation |
Electron-Donating Effect | Reduces racemization at α-carbon during coupling | Decreased α-proton acidity via inductive effects |
Deprotection By-Product | Volatile isobutylene; no chromatographic interference | Gas-phase elimination facilitated by weak acid conditions |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0